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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-
Dimethylphenoxy)aniline

Foreword: A Molecule-Centric Approach
In the landscape of drug discovery and materials science, a thorough understanding of a

molecule's fundamental physicochemical properties is the bedrock upon which all subsequent

research is built. This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a

narrative tailored to the specific structural attributes of 4-(2,3-Dimethylphenoxy)aniline, a

molecule distinguished by its diaryl ether linkage and primary aromatic amine functionality. Our

exploration will be guided by the causality behind experimental choices, ensuring that each

protocol is not merely a series of steps, but a self-validating system for generating reliable and

reproducible data. This document is intended for the discerning researcher who requires not

just data, but a deep, mechanistic understanding of the molecule they are working with.

Core Molecular Identity and Structural Features
4-(2,3-Dimethylphenoxy)aniline (CAS No. 155106-50-6) is an aromatic organic compound

featuring a central diaryl ether linkage.[1][2] This structure connects a 2,3-dimethylphenyl group

to a 4-aminophenyl group. The presence of the aniline moiety imparts basic properties and

makes it a potential nucleophile, while the sterically hindered dimethylphenoxy group

influences its conformational flexibility and intermolecular interactions.[1] These features

suggest its utility as a versatile intermediate in the synthesis of more complex molecules, such

as dyes, pigments, or pharmacologically active compounds.[1]
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Key Structural Identifiers
Identifier Value Source

CAS Number 155106-50-6 [1][2]

Molecular Formula C₁₄H₁₅NO [1][2][3]

Molecular Weight 213.27 g/mol [2][3]

IUPAC Name 4-(2,3-dimethylphenoxy)aniline [2]

SMILES Cc1cccc(c1C)Oc1ccc(cc1)N [1][2]

InChIKey
INUXBJVAWDBGIB-

UHFFFAOYSA-N
[2]

Summary of Physicochemical Properties
The following table summarizes the core physicochemical properties of 4-(2,3-
Dimethylphenoxy)aniline. It is critical to recognize that while some data is experimentally

derived, other values, particularly for complex properties, are often computationally predicted

and should be confirmed empirically.
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Property Value / Description Comments & Significance

Physical State Solid at room temperature.

Typical for aromatic

compounds of this molecular

weight.[1]

Molecular Weight 213.27 g/mol

Foundational for all

stoichiometric calculations.[2]

[3]

pKa
~3.7 (Predicted for conjugate

acid)

The aniline amine group is

basic. This predicted value,

similar to other substituted

anilines, indicates it is a weak

base.[4][5] Essential for

understanding behavior in

acidic/basic media and for

designing extraction or

purification protocols.

Solubility

Moderately soluble in organic

solvents; likely poorly soluble

in water.

The hydrophobic aromatic

rings dominate its solubility

profile.[1] Crucial for selecting

appropriate solvents for

reactions, purification, and

analysis.

Stability

Stable under recommended

storage conditions.

Susceptible to oxidation and

light degradation.

Like many anilines, it may

darken over time. Storage in a

cool, dark place under an inert

atmosphere is recommended.

Hazard Class Irritant.[3][6]

May cause skin and eye

irritation. Detailed safety

protocols must be followed.

Experimental Determination of Key Properties:
Protocols & Rationale
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As a Senior Application Scientist, I emphasize that robust data generation relies on

methodically sound and well-understood protocols. The following sections provide step-by-step

methodologies grounded in established chemical principles.

Protocol for Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow

melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress

and broaden the melting range. This protocol uses the capillary method, a standard and

reliable technique.

Methodology:

Sample Preparation: Ensure the 4-(2,3-Dimethylphenoxy)aniline sample is completely

dry and finely powdered.

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a

small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack

the sample into the bottom. A sample height of 2-3 mm is ideal.

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

Measurement:

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

The melting range is reported as T₁ - T₂.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling
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Expertise & Rationale: Understanding a compound's solubility in various solvents is

paramount for designing reaction conditions, extraction procedures, and formulation

strategies. This protocol employs the equilibrium shake-flask method, which is a gold

standard for determining thermodynamic solubility.

Methodology:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol,

Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

Sample Preparation: Add an excess amount of 4-(2,3-Dimethylphenoxy)aniline to a

known volume (e.g., 2 mL) of each selected solvent in separate glass vials. The excess

solid is crucial to ensure saturation is reached.

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant,

controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach

equilibrium.

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess

solid has settled. Alternatively, centrifuge the vials at a low speed to pellet the solid.

Sample Analysis:

Carefully withdraw a known volume of the clear supernatant.

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an

analytical instrument (e.g., HPLC-UV).

Quantify the concentration of the dissolved compound against a pre-prepared

calibration curve.

Data Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the

specified temperature.

Workflow Visualization:
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Preparation

Equilibration

Phase Separation

Analysis

Add excess solid to known solvent volume

Shake/Rotate at constant T for 24-48h

Centrifuge or Settle

Withdraw & Dilute Supernatant

Quantify via HPLC-UV against Calibration Curve

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for pKa Determination via Potentiometric
Titration

Expertise & Rationale: The pKa of the conjugate acid of the aniline nitrogen dictates the

compound's ionization state at a given pH. This is critical for predicting its absorption,

distribution, metabolism, and excretion (ADME) properties in drug development.

Potentiometric titration is a direct and accurate method for this determination.
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Methodology:

Sample Preparation: Accurately weigh a sample of 4-(2,3-Dimethylphenoxy)aniline and

dissolve it in a suitable solvent system where both the free base and its protonated form

are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).

Apparatus Setup:

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

Immerse the calibrated pH electrode and a stirrer into the solution.

Titration:

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise

increments using a burette.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

Determine the equivalence point (the point of steepest inflection) from the first derivative

of the titration curve (ΔpH/ΔV vs. V).

The pH at the half-equivalence point (where half of the aniline has been protonated) is

equal to the pKa of the conjugate acid (pKaH).

Validation: The protocol is self-validating through the clear sigmoidal shape of the titration

curve and the distinct peak in its first derivative.

Spectroscopic Characterization Profile
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Rationale: NMR provides detailed information about the carbon-hydrogen framework of

the molecule.

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and

¹³C spectra on a high-field NMR spectrometer.

Expected ¹H NMR Features:

Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range.

Amine Protons (NH₂): A broad singlet, whose chemical shift is concentration and solvent

dependent.

Methyl Protons (CH₃): Two distinct singlets in the ~2.0-2.5 ppm range.

Expected ¹³C NMR Features: Multiple signals in the aromatic region (~110-160 ppm) and

two signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

Infrared (IR) Spectroscopy:

Rationale: IR spectroscopy is used to identify the functional groups present in the

molecule.

Protocol: Prepare a sample by either creating a KBr pellet or as a thin film. Analyze using

an FTIR spectrometer.

Expected Characteristic Absorptions:

N-H Stretch: A pair of medium intensity bands around 3350-3450 cm⁻¹ (characteristic of

a primary amine).

C-O-C Stretch: A strong band in the 1200-1270 cm⁻¹ region (aryl ether).

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.

Stability and Handling
Chemical Stability: 4-(2,3-Dimethylphenoxy)aniline is generally stable under standard

laboratory conditions. However, as an aniline derivative, it is susceptible to slow oxidation,

particularly when exposed to air and light, which can lead to the formation of colored

impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed

container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.

[7][8]

Safe Handling and Personal Protective Equipment (PPE):

Expertise & Trustworthiness: The safety of the researcher is non-negotiable. The following

guidelines are synthesized from authoritative safety data sheets (SDS) and represent best

practices.

Hazard Overview: Classified as an irritant.[3][6] Aromatic amines as a class can be toxic if

swallowed, inhaled, or absorbed through the skin.[7][9]

Engineering Controls: Always handle this compound in a well-ventilated chemical fume

hood to avoid inhalation of dust or vapors.[8][9]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves

immediately if contamination occurs. Wear a lab coat to protect clothing.[7]

Respiratory Protection: If working outside of a fume hood or if dust is generated, a

NIOSH-approved respirator is necessary.

First Aid Measures:

In case of skin contact: Immediately wash off with soap and plenty of water.[7]

In case of eye contact: Rinse cautiously with water for several minutes.[9]
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If inhaled: Move the person into fresh air.[8]

If swallowed: Rinse mouth with water. Consult a physician.[7]

Safe Handling Workflow:

Caption: Mandatory workflow for safely handling the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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